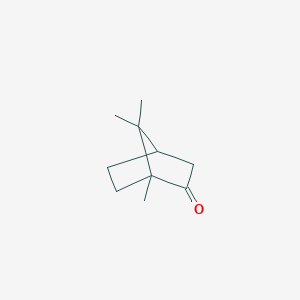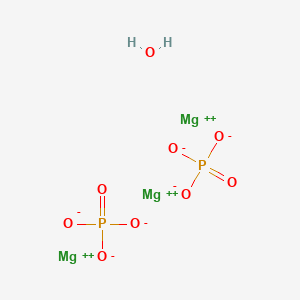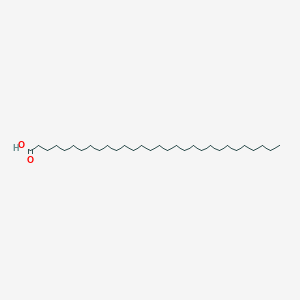
4-Chloro-3-fluoroaniline
Übersicht
Beschreibung
4-Chloro-3-fluoroaniline, with the chemical formula C6H5ClFN, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 4-Chloro-3-fluorobenzenamine, is characterized by its chlorine and fluorine functional groups . It is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals . The compound exhibits both electron-withdrawing and electron-donating properties, making it a versatile building block for the modification of organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method to prepare 4-Chloro-3-fluoroaniline involves the addition of fluorine to the amido para-position of the raw material 3-chloroaniline . This method yields a product with a purity of 99% or above . Another method involves the hydrogenation substitution reaction of 3-chloro-4-fluoronitrobenzene under catalysis of 1% platinum on carbon (Pt/C) catalyst . This reaction is carried out at a temperature of 50-100°C and in a hydrogen atmosphere of 0.1-5 MPa . The purity of the product can reach over 99.5%, with a yield of over 94% .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity while minimizing the production of by-products . The raw materials used are readily accessible and cost-effective, making the process suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoroaniline is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of 4-Chloro-3-fluoroaniline in pharmaceutical synthesis involves its incorporation into the molecular structure of the desired pharmaceutical compound . This incorporation imparts specific properties or functionality to the final product . The compound’s electron-withdrawing and electron-donating properties play a crucial role in its reactivity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but with different positions of chlorine and fluorine atoms.
4-Bromo-3-fluoroaniline: Contains a bromine atom instead of chlorine.
4-Fluoroaniline: Lacks the chlorine atom.
3,4-Difluoroaniline: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness
4-Chloro-3-fluoroaniline is unique due to its specific arrangement of chlorine and fluorine atoms, which provides distinct electron-withdrawing and electron-donating properties . This makes it a versatile intermediate in various chemical syntheses and applications .
Eigenschaften
IUPAC Name |
4-chloro-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMJJQYSPUPMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190139 | |
| Record name | 4-Chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-22-6 | |
| Record name | 4-Chloro-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-chloro-3-fluoroaniline in chemical synthesis?
A1: this compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. One notable application is its use in synthesizing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate []. This indole derivative acts as a key intermediate in the multi-step synthesis of phosphoindole inhibitors, a class of compounds investigated for their potential as HIV non-nucleoside reverse transcriptase (NNRTI) inhibitors [].
Q2: Can you elaborate on the advantages of using this compound in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate as described in the research?
A2: The research highlights several advantages of using this compound as the starting material for this synthesis []:
Q3: What spectroscopic techniques are useful for studying this compound?
A3: Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy have been successfully employed to study the electronic and vibrational characteristics of this compound []. These techniques provide valuable insights into the molecule's energy levels and structural properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)



